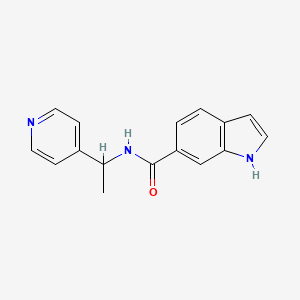
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening a library of compounds for their ability to promote the survival of neurons.
作用机制
The exact mechanism of action of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide is not fully understood, but it is believed to work by activating a cellular pathway that promotes the survival of neurons. This pathway involves the activation of a protein called nicotinamide adenine dinucleotide (NAD), which plays a key role in energy production and DNA repair.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It increases the levels of NAD in cells, which leads to increased energy production and DNA repair. N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide also promotes the growth of new neurons and increases their connectivity, which can improve cognitive function and motor skills.
实验室实验的优点和局限性
One advantage of using N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide in lab experiments is its ability to promote the survival of neurons, which can be useful in studying neurodegenerative diseases and traumatic brain injury. However, N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has a relatively low yield in the synthesis process, which can make it difficult to produce large quantities for experiments. Additionally, the exact mechanism of action of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide as a potential treatment for other neurodegenerative diseases, such as Huntington's and amyotrophic lateral sclerosis (ALS). Additionally, researchers are exploring the use of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide in combination with other compounds to enhance its neuroprotective effects.
合成方法
The synthesis of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide involves several steps, including the preparation of the starting materials, the formation of the indole ring, and the addition of the pyridine and carboxamide groups. The overall yield of the synthesis is relatively low, but improvements have been made to increase the efficiency of the process.
科学研究应用
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has been studied extensively in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has been shown to promote the survival of neurons and increase their connectivity, leading to improvements in cognitive function and motor skills. N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has also been investigated as a potential treatment for traumatic brain injury and stroke.
属性
IUPAC Name |
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(12-4-7-17-8-5-12)19-16(20)14-3-2-13-6-9-18-15(13)10-14/h2-11,18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTURHGFZINWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
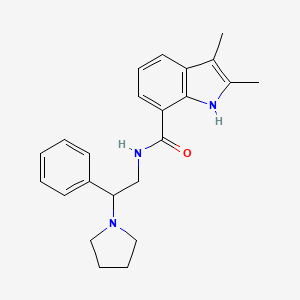
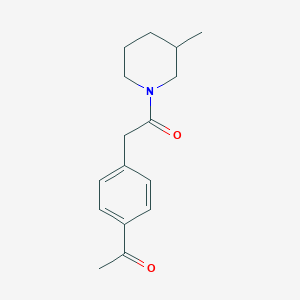
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)
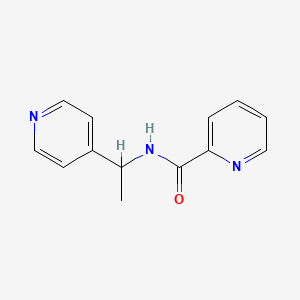
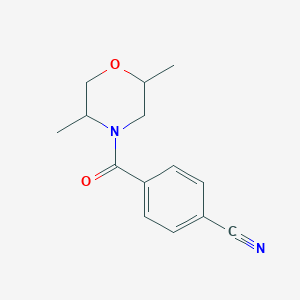
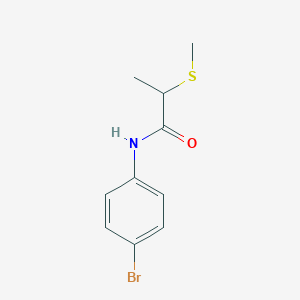
![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)
